

Potential toxicity of GIBH-130 in long-term animal studies

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Compound of Interest

Compound Name: GIBH-130

Cat. No.: B10779520

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GIBH-130 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of **GIBH-130** in long-term animal studies, with a focus on its potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is **GIBH-130** and what is its primary mechanism of action?

GIBH-130, also known as AD-16, is a novel small molecule inhibitor of neuroinflammation.^{[1][2]} Its primary mechanism of action is the suppression of pro-inflammatory cytokine production in activated microglia, with a particularly high potency against Interleukin-1 beta (IL-1 β).^{[3][4][5][6]} It has been shown to reduce the production of other inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF- α) and nitric oxide (NO).^{[1][6]}

Q2: What is the known safety profile of **GIBH-130** in animal models?

Initial preclinical studies have suggested that **GIBH-130** has a favorable safety profile. A 2016 study by Zhou et al. is frequently cited, stating that the compound "does not present toxic effects".^{[1][7]} More recently, a 2024 study in a mouse model of Parkinson's disease did not report any adverse effects at a dose of 1 mg/kg administered daily for seven days.^{[1][2]} Furthermore, a Phase 1 clinical trial in healthy human subjects indicated that **GIBH-130** (AD-16) is safe and well-tolerated.^[1]

Q3: Is there any quantitative long-term toxicity data available for **GIBH-130**, such as LD50 or NOAEL?

As of late 2025, specific quantitative data from dedicated long-term toxicology studies, such as the Lethal Dose, 50% (LD50) or the No-Observed-Adverse-Effect Level (NOAEL), are not readily available in the public domain. The assertion of a lack of toxic effects is based on initial, likely short-term, assessments. For long-term studies, it is recommended to perform dose-range finding studies to establish the NOAEL for the specific animal model and duration of your experiment.

Q4: What are the known pharmacokinetic properties of **GIBH-130**?

GIBH-130 has been shown to be orally bioavailable and capable of crossing the blood-brain barrier.^{[1][6]} Key pharmacokinetic parameters in Sprague-Dawley rats are summarized in the table below.

Data Presentation

Table 1: In Vitro Potency of **GIBH-130**

Target	Cell Line	IC50	Reference
IL-1 β Secretion	LPS-stimulated N9 microglial cells	3.4 nM	^{[5][6]}
TNF- α Production	LPS-stimulated microglial cells	40.82 μ M	^[6]
Nitric Oxide (NO) Production	LPS-stimulated microglial cells	46.24 μ M	^[6]

Table 2: Pharmacokinetic Properties of **GIBH-130** in Rats

Parameter	Value	Reference
Bioavailability (Oral)	~75%	[1][6]
Half-life ($t_{1/2}$)	4.32 hours	[1][6]
Blood-Brain Barrier Penetration (AUCBrain/Plasma)	0.21	[6]

Troubleshooting Guides

Issue 1: Unexpected adverse effects or mortality in animals during a long-term study.

- Possible Cause 1: Dose is too high for the chosen animal model or duration of study.
 - Troubleshooting Step: The initial safety assessments were likely conducted in different models or for shorter durations. It is crucial to perform a dose-range finding study for your specific long-term protocol to determine the maximum tolerated dose (MTD) and NOAEL.
- Possible Cause 2: Vehicle-related toxicity.
 - Troubleshooting Step: Ensure that the vehicle used to dissolve **GIBH-130** is well-tolerated at the administered volume and concentration over the long term. A vehicle-only control group is essential. The 2024 Parkinson's disease study used 2% DMSO in 0.9% saline solution.[1]
- Possible Cause 3: Off-target effects.
 - Troubleshooting Step: While **GIBH-130** is a potent IL-1 β inhibitor, high concentrations may lead to off-target effects. Consider reducing the dose or exploring alternative dosing regimens (e.g., intermittent dosing).

Issue 2: Lack of efficacy in a long-term neuroinflammation model.

- Possible Cause 1: Insufficient dose or exposure.

- Troubleshooting Step: The reported half-life of **GIBH-130** is approximately 4.32 hours.[1][6] For long-term studies, once-daily dosing may not be sufficient to maintain therapeutic concentrations. Consider twice-daily dosing or the use of a controlled-release formulation. Confirm target engagement by measuring downstream markers of inflammation in your model.
- Possible Cause 2: Development of tolerance.
 - Troubleshooting Step: While not reported for **GIBH-130**, some compounds can induce tolerance over time. Analyze inflammatory markers at different time points throughout the study to assess sustained efficacy.
- Possible Cause 3: Model-specific differences in inflammatory pathways.
 - Troubleshooting Step: The efficacy of **GIBH-130** has been demonstrated in models where IL-1 β plays a significant role.[1] Confirm that the inflammatory cascade in your specific long-term model is dependent on pathways inhibited by **GIBH-130**.

Experimental Protocols

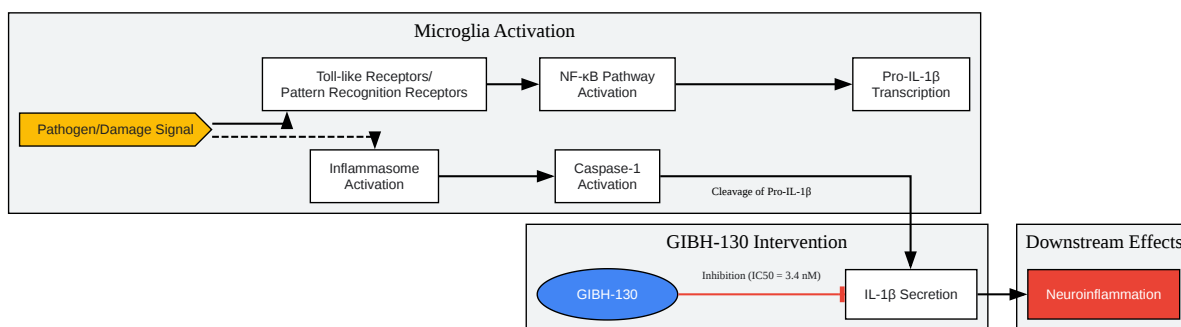
Key Experiment: Assessment of **GIBH-130** in a 6-OHDA Mouse Model of Parkinson's Disease

This protocol is adapted from the study by Ferreira et al. (2024).[1][2]

- Animal Model: Male C57BL/6 mice.
- Induction of Parkinson's Disease Model: Unilateral stereotactic injection of 6-hydroxydopamine (6-OHDA) into the right corpus striatum.
- **GIBH-130** Formulation: Dissolve **GIBH-130** in 2% dimethyl sulfoxide (DMSO) in 0.9% saline solution.[1]
- Dosing Regimen: Administer 1 mg/kg of **GIBH-130** or vehicle daily via oral gavage for 7 consecutive days, starting 3 days after the 6-OHDA injection.[1][7]
- Behavioral Assessments: Conduct motor function tests, such as the cylinder test and apomorphine-induced rotation test, before and after the treatment period.[1]

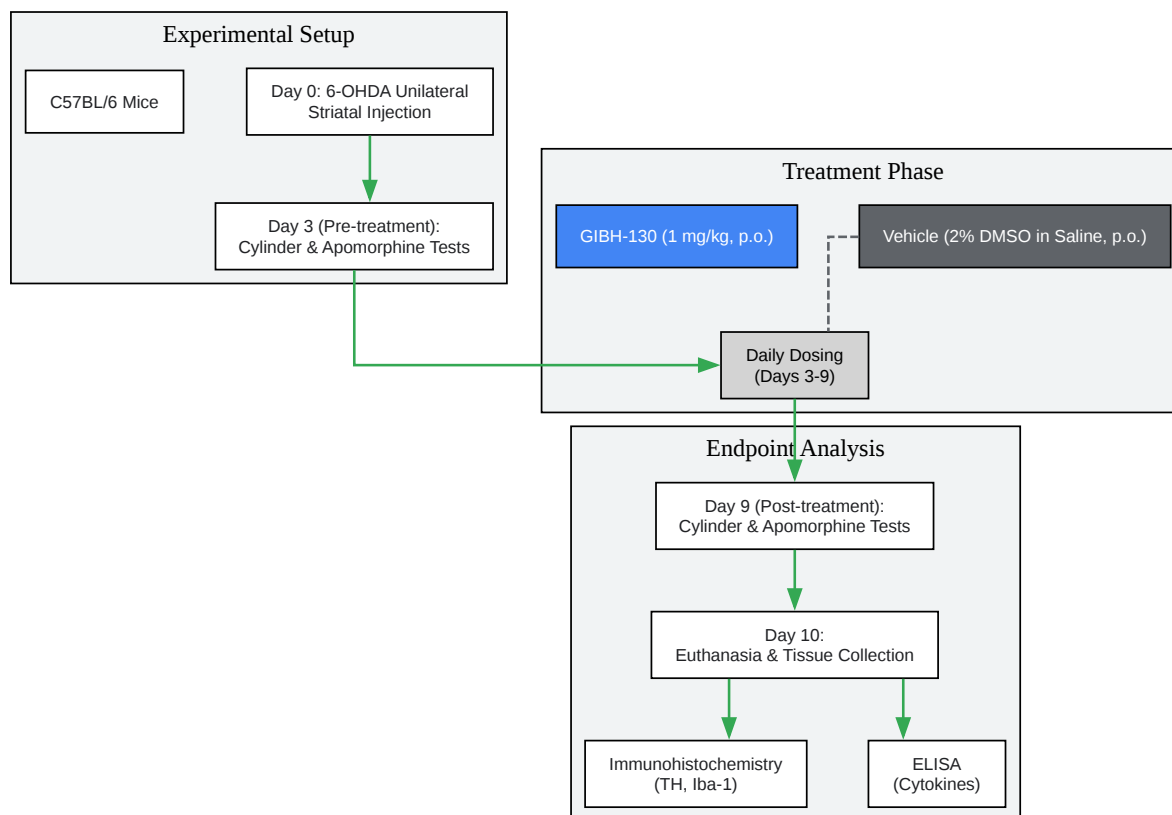
- Endpoint Analysis (Day 10):
 - Euthanize animals and perfuse with 4% paraformaldehyde.[1]
 - Collect brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss and Iba-1 to assess microglia activation.[1][7]
 - Collect brain regions (substantia nigra and striatum) for ELISA to measure levels of pro-inflammatory cytokines (e.g., IL-1 α , IL-1 β , IL-6, TNF- α).[1]

Mandatory Visualization



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Caption: Proposed signaling pathway for **GIBH-130**'s anti-neuroinflammatory effects.



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Caption: Experimental workflow for **GIBH-130** evaluation in a Parkinson's disease model.

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